molecular formula C8H16O B8682260 (3-Ethylcyclopentyl)methanol

(3-Ethylcyclopentyl)methanol

Cat. No.: B8682260
M. Wt: 128.21 g/mol
InChI Key: OOXRLWVWALNZKU-UHFFFAOYSA-N
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Description

(3-Ethylcyclopentyl)methanol is a branched cycloaliphatic alcohol with the molecular formula C₈H₁₆O. Its structure consists of a cyclopentane ring substituted with an ethyl group at the 3-position and a hydroxymethyl (-CH₂OH) group.

Cycloaliphatic alcohols like this compound are of interest in organic synthesis, pharmaceuticals, and specialty solvents due to their unique steric and electronic properties. The hydroxymethyl group enables hydrogen bonding, affecting polarity and intermolecular interactions .

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(3-ethylcyclopentyl)methanol

InChI

InChI=1S/C8H16O/c1-2-7-3-4-8(5-7)6-9/h7-9H,2-6H2,1H3

InChI Key

OOXRLWVWALNZKU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of (3-Ethylcyclopentyl)methanol and Related Alcohols
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Toxicity Profile
Methanol CH₃OH 32.04 64.7 Miscible High (Metabolizes to formaldehyde/formic acid)
Ethanol C₂H₅OH 46.07 78.3 Miscible Moderate (Depressant; less toxic than methanol)
Cyclopentanol C₅H₁₀O 86.13 140–141 Slightly soluble Low (Irritant)
2-Ethylhexanol C₈H₁₈O 130.23 184–185 Insoluble Moderate (Skin irritant)
This compound C₈H₁₆O 128.21 (estimated) ~180–200 (estimated) Low (Hydrophobic cyclopentyl group) Likely low (No direct data; steric hindrance may reduce metabolic toxicity)

Notes:

  • Boiling Point: The cyclopentyl ring and ethyl substituent in this compound increase molecular weight and surface area compared to linear alcohols like ethanol, leading to higher boiling points. Cyclopentanol (BP 140°C) serves as a reference .
  • Solubility: The hydrophobic cyclopentyl group reduces water solubility compared to methanol or ethanol, similar to 2-ethylhexanol .
  • Toxicity: Methanol’s high toxicity arises from its metabolism to formaldehyde and formic acid. Bulkier analogs like this compound may exhibit lower toxicity due to reduced metabolic accessibility .

Physicochemical Properties

Table 2: Hypothetical Physical Data for this compound
Property Value (Estimated) Basis for Estimation
Density ~0.95 g/cm³ Cycloaliphatic alcohols (e.g., cyclopentanol: 0.948 g/cm³)
Flash Point >80°C Higher than methanol (12.2°C) due to reduced volatility
LogP (Octanol-Water) ~2.5 Increased hydrophobicity from cyclopentyl and ethyl groups

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